molecular formula C7H14O4 B8133949 Methyl 3-(3-hydroxypropoxy)propanoate

Methyl 3-(3-hydroxypropoxy)propanoate

Cat. No.: B8133949
M. Wt: 162.18 g/mol
InChI Key: UWICIOJQNVDZDW-UHFFFAOYSA-N
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Description

Methyl 3-(3-hydroxypropoxy)propanoate is a methyl ester derivative of propanoic acid featuring a 3-hydroxypropoxy substituent. These analogs exhibit variations in functional groups (e.g., aromatic rings, heterocycles, sulfonimidoyl groups) that influence their physicochemical properties, synthetic routes, and applications in pharmaceuticals, organic synthesis, and materials science.

Properties

IUPAC Name

methyl 3-(3-hydroxypropoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-10-7(9)3-6-11-5-2-4-8/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWICIOJQNVDZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3-hydroxypropoxy)propanoate can be synthesized through the esterification of 3-(3-hydroxypropoxy)propanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-hydroxypropoxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-(3-oxopropoxy)propanoic acid.

    Reduction: Formation of 3-(3-hydroxypropoxy)propanol.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Methyl 3-(3-hydroxypropoxy)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(3-hydroxypropoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active hydroxyl and carboxyl groups, which can then participate in various biochemical reactions. The pathways involved depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The following table summarizes key structural differences and similarities among methyl propanoate derivatives:

Compound Name Substituent Group(s) Molecular Formula Molecular Weight (g/mol) Key References
Methyl 3-(3-hydroxypropoxy)propanoate (Hypothetical) 3-hydroxypropoxy C7H14O5 178.18 N/A
Methyl 3-(3-hydroxyphenyl)propanoate 3-hydroxyphenyl C10H12O3 180.20
Methyl 3-(4-hydroxyphenyl)propanoate 4-hydroxyphenyl C10H12O3 180.20
Methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate Benzofuran with hydroxy and methoxy groups C14H14O5 262.26
Methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoate Chromen-4-one with hydroxy and oxo groups C13H12O5 248.23
Methyl 3-(4-nitrophthalimide)-3-(3,4-dimethoxyphenyl)-propanoate Phthalimide and dimethoxyphenyl C20H18N2O8 414.36

Key Observations :

  • Aromatic vs. Aliphatic Substituents: Compounds like methyl 3-(3-hydroxyphenyl)propanoate (aromatic) contrast with derivatives bearing aliphatic chains (e.g., hypothetical 3-hydroxypropoxy group). Aromatic substituents enhance conjugation and stability, while aliphatic groups may improve solubility in non-polar solvents.
  • Heterocyclic Modifications : Derivatives with chromen-4-one or benzofuran rings exhibit extended π-systems, which are critical for UV absorption and biological activity.

Physicochemical Properties

Available data highlights variability in physical properties:

  • Boiling Point and Density: Methyl 3-(3-hydroxyphenyl)propanoate has a boiling point of 294.8±15.0 °C and density of 1.1±0.1 g/cm³ .
  • Chromatographic Behavior: Methyl 3-acetoxy-2-methylene-3-(6-methyl-2-pyridyl)propanoate (a pyridyl derivative) was purified via flash chromatography (EtOAc/hexane), indicating moderate polarity .
  • Stability: Ethyl 3-(methylsulfonyl)propanoate derivatives are stable under recommended storage conditions but may decompose under extreme heat .

Biological Activity

Methyl 3-(3-hydroxypropoxy)propanoate is a compound of growing interest in biological research due to its potential therapeutic properties and mechanisms of action. This article explores its biological activity, including enzyme interactions, receptor binding, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound is an ester compound characterized by the presence of a propanoate group linked to a hydroxypropoxy substituent. Its molecular formula is C6H12O4C_6H_{12}O_4, and it features functional groups that may influence its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets.

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, particularly those involved in metabolic pathways. Enzyme inhibition can lead to altered biochemical processes, which may have therapeutic implications in conditions such as cancer and inflammation .
  • Receptor Binding : this compound may also interact with receptor proteins, modulating their activity. This interaction can influence signaling pathways associated with cell proliferation and migration, particularly in cancerous cells .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

  • Anticancer Properties : Research indicates that this compound may inhibit angiogenesis, a critical process in tumor growth and metastasis. It has been shown to affect the expression of integrin receptors, which are crucial for cell adhesion and migration in cancer cells .
  • Anti-inflammatory Effects : Studies suggest that this compound can reduce inflammatory responses, potentially making it useful in treating inflammatory diseases.

Case Studies

  • Cancer Treatment : A study involving automated docking simulations indicated that this compound could effectively bind to αvβ3 integrin receptors, which are overexpressed in metastatic tumors. This binding may inhibit tumor cell invasion and angiogenesis .
  • Inflammation Models : In animal models of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting a mechanism for its anti-inflammatory action.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Methyl 3-(4-hydroxyphenyl)propanoateHydroxyl group on phenyl ringAntioxidant properties
Methyl 3-(4-methoxyphenyl)propanoateMethoxy group instead of hydroxyPotential anti-cancer effects
Methyl 3-(4-chloro-2-hydroxyphenyl)propanoateChloro-substituted hydroxy groupEnhanced reactivity and potential therapeutic applications

This compound is unique due to its hydroxypropoxy group, which differentiates it from similar compounds and may confer distinct chemical properties and biological activities.

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